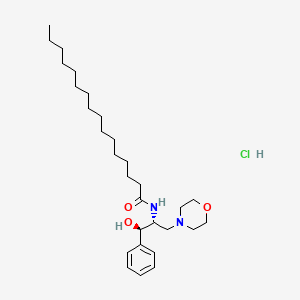
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal: is a chemical compound with the molecular formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . This compound is a derivative of D-glucal, a monosaccharide, and is characterized by the presence of acetyl and tert-butyldimethylsilyl groups. It is commonly used in the synthesis of complex carbohydrates and has significant applications in biomedicine research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal typically involves the protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The acetylation of the remaining hydroxyl group is then carried out using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce high-quality batches suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove silyl protecting groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds aimed at treating diseases such as cancer and inflammation.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups help to control the reactivity and selectivity of the compound during these reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the glycosylated products.
Comparación Con Compuestos Similares
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
- 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucan
Comparison: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific protective groups and its role in the synthesis of complex carbohydrates. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycosylation reactions.
Propiedades
Número CAS |
132891-79-3 |
|---|---|
Fórmula molecular |
C20H42O7Si2 |
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1 |
Clave InChI |
PUTBIZQBKYLDAU-BSDSXHPESA-N |
SMILES isomérico |
CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C |
Sinónimos |
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)


![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)


![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)

